molecular formula C17H19FN2O2 B8371696 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine

4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine

Cat. No. B8371696
M. Wt: 302.34 g/mol
InChI Key: ODQQXEIXJFTACW-UHFFFAOYSA-N
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Description

4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine is a useful research compound. Its molecular formula is C17H19FN2O2 and its molecular weight is 302.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

4-[2-[4-(6-fluoropyridin-3-yl)phenoxy]ethyl]morpholine

InChI

InChI=1S/C17H19FN2O2/c18-17-6-3-15(13-19-17)14-1-4-16(5-2-14)22-12-9-20-7-10-21-11-8-20/h1-6,13H,7-12H2

InChI Key

ODQQXEIXJFTACW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another aspect, the invention relates to a process for preparing 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide comprising the step of coupling 4-(2-(4-bromophenoxy)ethyl)morpholine with 6-fluoropyridin-3-yl-3-boronic acid to yield 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine.
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Synthesis routes and methods II

Procedure details

reacting 4-(2-chloroethyl)morpholine with 4-bromophenol to yield 4-(2-(4-bromophenoxy)ethyl)morpholine; (2) coupling 4-(2-(4-bromophenoxy)ethyl)morpholine with 6-fluoropyridin-3-yl-3-boronic acid to yield 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine;
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Synthesis routes and methods III

Procedure details

A 72 L reactor equipped with reflux condenser, sparging tube, bubbler, and temperature probe was charged with 6-fluoropyridin-3-ylboric acid (2.84 kg, 1.24 equiv.), 4-(2-(4-bromophenoxy)ethyl)morpholine (4.27 kg, 1.0 equiv.), and DME (27 L). Agitation was started and sodium carbonate (4.74 kg, 3.0 equiv.) as a solution in DI water (17.1 L) was then charged to the reaction mixture. Argon was bubbled through the reaction mixture for 50 minutes. Under an argon atmosphere, tetrakis(triphenylphosphine)palladium (750 g, 0.04 equiv.) was added to the reaction mixture as a slurry in DME (1.0 L). The reaction mixture was heated to 75-85° C. and stirred overnight (17 h). The reaction mixture was cooled to between 18-22° C. DI water (26.681 kg) and MTBE (26.681 L) were charged to the reactor and stirred for 5 minutes. The phases were separated and the aqueous phase was extracted with MTBE (2×26.7 L). The combined organics were extracted with 2M HCl (1×15.0 L, 3×21.8 L). The aqueous phase was then charged back to the reactor and ethyl acetate was added (26.7 L). The pH was adjusted to 6.2 using 6 M sodium hydroxide (26.7 L) while maintaining a temperature between 15-25° C. The phases were separated and the aqueous phase was extracted with ethyl acetate (2×26.7 L). The combined organics were dried with magnesium sulfate and concentrated to give 4555 g of a residue (101% crude yield, 67.1% AUC by HPLC).
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6-fluoropyridin-3-ylboric acid
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2.84 kg
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4.27 kg
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27 L
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solvent
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4.74 kg
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reactant
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Quantity
17.1 L
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solvent
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1 L
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solvent
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750 g
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catalyst
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26.681 L
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26.681 kg
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Yield
67.1%

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